1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Beschreibung

Chemical Identity and Classification

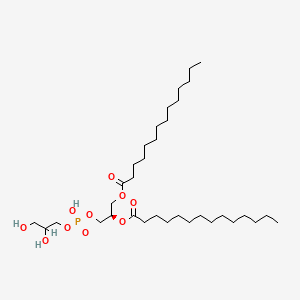

DMPG belongs to the phosphatidylglycerol (PG) class of glycerophospholipids, characterized by a glycerol-3-phosphate backbone esterified to two fatty acids and a terminal glycerol moiety. Its systematic IUPAC name is 1,2-ditetradecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol), reflecting:

- Molecular formula : C₃₄H₆₇O₁₀P

- Molecular weight : 666.9 g/mol (free acid), 688.8 g/mol (sodium salt)

- Structural features :

The LIPID MAPS consortium classifies DMPG under the glycerophosphoglycerophosphates (GP02) category, with the identifier LMGP02010605. Its amphiphilic structure enables the formation of lamellar phases, micelles, and non-lamellar aggregates depending on environmental conditions.

| Property | Value | Source |

|---|---|---|

| Phase transition (Tₘ) | 23°C (low salt), 41°C (high salt) | |

| Head group charge | -1 at pH 7.4 | |

| Hydration | 9.7–17.5 H₂O molecules/lipid |

Historical Development in Membrane Research

DMPG emerged as a critical tool in membrane studies following key milestones:

- 1970s : Initial synthesis and characterization of synthetic PG analogues for bacterial membrane simulations.

- 1994 : Heimburg and Biltonen’s calorimetric study revealed DMPG’s complex phase behavior, showing a 12–20°C broad transition at low ionic strength.

- 2003 : Evidence of intermediate "ripple" phases through electron spin resonance (ESR) and small-angle X-ray scattering (SAXS).

- 2016 : Neutron scattering studies quantified DMPG’s membrane undulations, demonstrating a 2.8×10⁸ V/m electrostatic potential in gel phases.

This phospholipid gained prominence due to its ability to mimic the anionic surface charge of bacterial membranes while maintaining simpler chemistry than natural lipid extracts.

Significance in Phospholipid Biophysics

DMPG’s biophysical relevance stems from three key properties:

- Charge-mediated interactions : The negatively charged head group facilitates studies on:

- Phase transition tunability : Adjusting ionic strength shifts Tₘ from 23°C to 41°C, enabling precise control over membrane fluidity.

- Network formation : Below Tₘ, DMPG self-assembles into interconnected bilayer networks with viscoelastic properties resembling pulmonary surfactant.

Recent molecular dynamics simulations reveal that DMPG’s head group reorients by 15–30° during phase transitions, modulating water penetration depth from 8 Å (gel) to 12 Å (fluid). These features make it indispensable for investigating:

- Lipid raft formation in charged membranes

- Melting transitions in heterogeneous bilayers

- Antimicrobial peptide penetration mechanisms

Eigenschaften

IUPAC Name |

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31?,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHQZTVXXXJVHI-IADGFXSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171782 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185463-23-4 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185463234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2847IF81RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Steglich Esterification: A Cornerstone of Phospholipid Synthesis

The Steglich esterification, employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, is widely utilized for esterifying hydroxyl groups on glycerol backbones with fatty acids. For DMPG synthesis, this method involves reacting sn-glycero-3-phospho-rac-(1-glycerol) (GPG) with myristic acid under controlled conditions.

Reaction Setup and Optimization

In a representative protocol adapted from DMPC synthesis, GPG is first adsorbed onto silica gel to enhance reactivity. The silica-GPG complex is then combined with myristic acid, DCC, and DMAP in chloroform at a molar ratio of 1:4.8:4.8:2.5 (GPG:myristic acid:DCC:DMAP). The mixture is stirred under nitrogen at 45°C for 72 hours to ensure complete esterification. Elevated temperatures and extended reaction times maximize yield by mitigating steric hindrance from the bulky myristoyl chains.

Byproduct Management

The primary byproducts, dicyclohexylurea (DCU) and unreacted fatty acids, are removed through sequential vacuum filtration and acid-wash steps. Treatment with 0.25 N HCl in methanol selectively protonates DMAP and residual GPG, enabling their extraction into the aqueous phase.

Purification and Crystallization: Achieving Pharmaceutical-Grade Purity

Solvent-Based Recrystallization

Post-esterification crude product is dissolved in chloroform at 50°C and precipitated using ethyl acetate. This step removes residual DCC and fatty acid anhydrides via centrifugation. Final purification involves recrystallization from acetone at −6°C, which selectively isolates DMPG while excluding urea-containing impurities.

Purity Assessment

Commercial DMPG batches (e.g., Sigma-Aldrich, TCI Chemicals) report purity ≥98% by thin-layer chromatography (TLC) and HPLC with charged aerosol detection (CAD). For instance, TCI specifies a melting point of 195°C (decomposition) and a specific optical rotation of +8.0 to +10.0° (C=1 in CHCl3:MeOH 1:1).

Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of purified DMPG reveals diagnostic peaks at δ 4.13–4.42 ppm (methylene groups at sn-1) and δ 5.20 ppm (methine group at sn-2), confirming successful myristoylation. 31P NMR exhibits a single resonance at −0.87 ppm, consistent with the phosphoglycerol headgroup.

Analyse Chemischer Reaktionen

Purification Techniques

Post-synthesis purification involves:

-

Ethyl acetate recrystallization to precipitate DMPG, followed by centrifugation to remove impurities .

-

Acetone recrystallization to achieve >96% purity (HPLC-ELSD) .

Table 1: Purification steps and outcomes

| Step | Process Description | Purity Achieved |

|---|---|---|

| Initial extraction | Chloroform solvent extraction | Crude mixture |

| Acid treatment | 0.25 N HCl:methanol (1:1) | Partially pure |

| Ethyl acetate recrystallization | Stirred at 50°C, cooled to 4°C | Intermediate |

| Acetone recrystallization | Centrifugation (2,500 rpm, 5 min) | >96% (HPLC) |

Structural Characterization

Table 2: Spectral data for DMPG

Liposome Formation

DMPG forms bilayers in water, stabilizing liposomes used in:

-

Drug delivery : Encapsulation of hydrophobic drugs (e.g., doxorubicin) for targeted cancer therapy .

-

Vaccine/Gene therapy : Enhances membrane stability for nucleic acid delivery .

Photochemical Reactions

In water-soluble liposomes, DMPG facilitates photooxidation of chromophores like perylene diimide ( ):

-

Reaction pathway :

Table 3: Photooxidation parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Irradiation wavelength | Visible light | |

| Oxidant | Water-soluble (e.g., persulfate) | |

| Radical species | Characterized via EPR spectroscopy |

Wissenschaftliche Forschungsanwendungen

Membrane Model Systems

DMPG is extensively used as a model system for studying biological membranes due to its ability to mimic the lipid composition of bacterial membranes. It can form liposomes and micelles, which are essential for understanding membrane dynamics and interactions.

Key Findings :

- DMPG exhibits phase transitions influenced by temperature and ionic strength, making it suitable for studying lipid bilayer behavior under varying conditions .

- It is often combined with zwitterionic phospholipids to create model membranes that simulate bacterial environments .

Drug Delivery Systems

DMPG's ability to form stable vesicles makes it an attractive candidate for drug delivery applications. Its anionic charge can enhance the encapsulation efficiency of cationic drugs and facilitate cellular uptake.

Case Study :

In a study investigating the delivery of anticancer agents, DMPG-based liposomes demonstrated improved drug release profiles and enhanced cytotoxicity against cancer cells compared to conventional delivery methods .

Peptide-Lipid Interaction Studies

DMPG serves as a critical component in research focused on peptide-lipid interactions. Its unique properties allow researchers to investigate how peptides interact with lipid membranes, which is vital for understanding membrane protein functions.

Research Insights :

- Studies have shown that DMPG can influence the orientation and activity of antimicrobial peptides, affecting their efficacy against bacterial membranes .

- The presence of divalent cations significantly alters the structural properties of DMPG-containing membranes, impacting peptide binding .

Vaccine Development

In vaccine formulations, DMPG has been explored as an adjuvant due to its ability to enhance immune responses. Its incorporation into lipid-based delivery systems can improve antigen presentation and stimulate stronger immune reactions.

Findings :

Research indicates that DMPG-containing liposomes can effectively deliver antigens while promoting robust humoral and cellular immune responses in animal models .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Membrane Model Systems | Mimics bacterial membranes for research | Understanding membrane dynamics |

| Drug Delivery Systems | Forms stable vesicles for drug encapsulation | Enhanced drug release and uptake |

| Peptide-Lipid Interactions | Investigates interactions between peptides and lipid membranes | Insights into membrane protein functions |

| Vaccine Development | Acts as an adjuvant in vaccine formulations | Improved immune response |

Wirkmechanismus

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and peptides, modulating their activity and stability. The phosphoglycerol head group can form hydrogen bonds and electrostatic interactions with other molecules, affecting membrane structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Similar structure but with palmitic acid chains (16 carbon atoms).

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoglycerol.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine head group instead of phosphoglycerol.

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties. Its ability to form stable bilayers and interact with proteins makes it particularly valuable in membrane studies and drug delivery applications .

Biologische Aktivität

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), commonly referred to as DMPG, is an anionic phospholipid that plays a significant role in various biological processes. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C34H66O10PNa

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

DMPG contains two myristoyl (C14) fatty acid chains and a phosphate group, making it a crucial component in membrane biophysics and cellular interactions.

Membrane Structure and Function

DMPG is predominantly found in the membranes of gram-positive bacteria and is known for its role in forming lipid bilayers. Its unique structure allows it to contribute to membrane fluidity and permeability, which are critical for cellular function.

- Micelle and Liposome Formation : DMPG is utilized in the production of micelles and liposomes, which are essential for drug delivery systems. These structures enhance the solubility of hydrophobic drugs and facilitate their transport across biological membranes .

Interaction with Proteins

DMPG's anionic nature allows it to interact with various proteins, influencing their activity. For instance, studies have shown that DMPG can modulate the activity of membrane proteins involved in signal transduction pathways.

Case Studies

- Drug Delivery Systems : A study demonstrated that liposomes composed of DMPG could effectively encapsulate and deliver anticancer drugs. The presence of DMPG enhanced the liposomal stability and drug release profile, making it a promising candidate for targeted therapy .

- Vaccine Development : Research indicated that DMPG-containing liposomes could be used as adjuvants in vaccine formulations. The phospholipid enhances immune responses by facilitating antigen presentation and promoting a stronger T-cell response .

- Antimicrobial Activity : DMPG has been investigated for its potential antimicrobial properties. It was found to disrupt bacterial membranes, leading to cell lysis in certain gram-positive strains, thus highlighting its potential as a therapeutic agent against bacterial infections .

Applications

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances solubility and stability of hydrophobic drugs in liposomal formulations. |

| Vaccine Adjuvants | Improves immune responses in vaccine formulations by enhancing antigen delivery. |

| Antimicrobial Agents | Potential use in developing new antibiotics targeting gram-positive bacteria. |

Q & A

Q. What are the standard methodologies for characterizing the phase behavior of DMPG in lipid bilayers?

DMPG’s phase transitions (e.g., gel-to-liquid crystalline) are typically analyzed using differential scanning calorimetry (DSC) to measure enthalpy changes and transition temperatures. For structural insights, <sup>31</sup>P NMR spectroscopy is employed to assess headgroup orientation and bilayer dynamics . Thin-layer chromatography (TLC) with ≥98% purity verification is critical to ensure sample integrity .

Q. How should DMPG be stored and handled to maintain stability in experimental settings?

DMPG sodium salt (≥98% purity) should be stored at −20°C in desiccated conditions to prevent hydrolysis. Prior to use, lyophilized powder must be reconstituted in chloroform/methanol (2:1 v/v) and sonicated in buffer (e.g., HEPES, pH 7.4) for uniform vesicle preparation . Avoid repeated freeze-thaw cycles to preserve acyl chain integrity.

Q. What are the key considerations for incorporating DMPG into model membranes?

DMPG is often mixed with zwitterionic lipids like DMPC (1:1 molar ratio) to mimic bacterial membrane charge. Electrostatic interactions with cations (e.g., Ca<sup>2+</sup>) can alter bilayer stability, necessitating controlled ionic strength buffers. Dynamic light scattering (DLS) is recommended to monitor vesicle size and polydispersity during preparation .

Advanced Research Questions

Q. How can conflicting data on DMPG’s bilayer stability under varying pH conditions be resolved?

DMPG’s phosphatidylglycerol headgroup is pH-sensitive, with protonation states affecting membrane curvature and stability. Conflicting stability reports (e.g., at pH <5) may arise from differences in buffer composition or hydration time. Use fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify membrane rigidity under controlled pH gradients .

Q. What experimental strategies optimize DMPG’s interaction with cationic proteins or antimicrobial peptides?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamics. For example, colicin Ia incorporation into DMPG/DMPC vesicles (1:1) requires pre-equilibration with 150 mM NaCl to minimize nonspecific aggregation. Circular dichroism (CD) spectroscopy further resolves peptide secondary structure changes upon binding .

Q. How do acyl chain length and saturation in DMPG influence its role in membrane protein studies?

DMPG’s saturated C14:0 chains confer high phase transition temperatures (~23°C), making it suitable for temperature-dependent protein reconstitution. Contrast with unsaturated analogs (e.g., POPG) to isolate chain fluidity effects. Deuterated DMPG (DMPG-d67) enables high-resolution <sup>2</sup>H NMR to study protein-induced lipid ordering .

Q. What are the best practices for resolving contradictions in DMPG’s role in membrane fusion assays?

Conflicting fusion efficiency data may stem from variations in lipid packing or charge density. Employ resonance energy transfer (RET) assays with fluorescently labeled lipids (e.g., NBD-PE/Rhodamine-PE) to track fusion kinetics. Ensure consistent vesicle size (via extrusion through 100-nm filters) and avoid trace divalent cations unless explicitly studied .

Methodological Insights Table

Notes for Experimental Design

- Contamination Risks : Trace solvents (e.g., chloroform) in DMPG stocks can distort NMR spectra. Purity must be confirmed via TLC (Rf = 0.3–0.4 in chloroform/methanol/water, 65:25:4) .

- Data Reproducibility : Document hydration time (≥1 hr for multilamellar vesicles) and buffer ionic strength, as these critically impact bilayer reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.